molecular formula C28H33N3O4S B2856549 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 391867-67-7

4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Numéro de catalogue: B2856549
Numéro CAS: 391867-67-7
Poids moléculaire: 507.65
Clé InChI: BALYAVADMSTRNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group at the 4-position of the benzamide core and a 1-ethyl-2-oxo-benzo[cd]indol-6-yl substituent.

Propriétés

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O4S/c1-6-31-25-15-14-24(22-8-7-9-23(26(22)25)28(31)33)29-27(32)20-10-12-21(13-11-20)36(34,35)30(16-18(2)3)17-19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYAVADMSTRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzoindole Core: The benzoindole moiety can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole structure.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction. This

Comparaison Avec Des Composés Similaires

Key Observations :

  • The target compound ’s diisobutylsulfamoyl group increases steric hindrance compared to the chloro or nitro substituents in analogs.
  • The benzo[cd]indol system in the target and ’s compound may enhance planar interactions relative to the quinoline in .

Physicochemical Properties

Predicted properties based on substituent effects:

Property Target Compound Compound Compound
LogP (lipophilicity) High (diisobutyl increases logP) Moderate (chloro) Low (polar nitro group)
Solubility (aq.) Low (bulky hydrophobic groups) Moderate Moderate (nitro enhances)
Hydrogen Bond Acceptors 6 4 5

Research Findings

  • Synthetic Challenges: The benzo[cd]indol scaffold in the target compound and may require multi-step syntheses, whereas quinoline derivatives (e.g., ) are more accessible.
  • SAR Trends : Bulkier substituents (e.g., diisobutylsulfamoyl) may reduce solubility but improve target binding affinity in hydrophobic pockets.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the preparation of the benzo[cd]indol-6-amine core. Key steps include:

Sulfamoylation : Introducing the N,N-diisobutylsulfamoyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as a base) .

Benzamide Coupling : Reacting the sulfamoylated intermediate with 4-carboxybenzoyl chloride using coupling agents like HATU or DCC in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Parameters :

  • Temperature control during sulfamoylation to avoid side reactions.
  • Catalyst selection (e.g., DMAP for acylations) to improve yields .

Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl and benzamide linkages (e.g., sulfonamide protons at δ 3.1–3.5 ppm; aromatic protons in benzo[cd]indole at δ 7.2–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at ~550–600 Da) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

Analog Synthesis : Modify substituents systematically (e.g., replace diisobutylsulfamoyl with dimethylsulfamoyl or aryl groups) .

Biological Assays :

  • Kinase Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to compare IC50 values .

Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Advanced: How should researchers resolve contradictions in bioassay data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and cell line authenticity .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., Western blotting alongside fluorescence assays) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-(dimethylsulfamoyl)-benzamide derivatives) to identify trends .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) .
  • Cellular Uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility .
    • Replace metabolically labile groups (e.g., ethyl with trifluoroethyl) to reduce CYP450-mediated oxidation .
  • In Vivo Testing :
    • Pharmacokinetic profiling in rodent models (e.g., Cmax, t1/2) after oral/intravenous administration .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

  • By-Products :
    • Unreacted sulfonyl chloride (detected via TLC, Rf ~0.7 in ethyl acetate).
    • Hydrolyzed benzamide (removed via acidic wash) .
  • Mitigation :
    • Use of scavengers (e.g., polymer-bound trisamine) to trap excess reagents .

Advanced: Which computational methods predict target protein interactions?

Methodological Answer:

  • Molecular Docking : Glide or GOLD software to model binding to kinases (e.g., PDB ID 3LZE) .
  • Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability .
  • QSAR Models : Partial least squares regression to link substituent descriptors (e.g., logP, polar surface area) to activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.